molecular formula C12H10FNO2 B1469996 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1537477-90-9

1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1469996
CAS RN: 1537477-90-9
M. Wt: 219.21 g/mol
InChI Key: ROZLMYGFPMRTAJ-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrrole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrrole moiety .

Scientific Research Applications

Aurora Kinase Inhibition and Cancer Treatment

1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid derivatives have been investigated for their potential in inhibiting Aurora kinases, which could be useful in cancer treatment. One such compound, (2S, 4S)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, has shown promising results in this regard (ロバート ヘンリー,ジェームズ, 2006).

Analgesic and Anti-Inflammatory Activities

Compounds structurally related to this compound, such as 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have been synthesized and tested for their analgesic and anti-inflammatory activities. Some of these compounds have shown comparable or greater potency than traditional anti-inflammatory and analgesic agents in both acute and chronic animal models (J. Muchowski et al., 1985).

Antibacterial Activity

Pyridonecarboxylic acids, which include derivatives of this compound, have been studied for their antibacterial activity. Research has shown that substituents at specific positions in these compounds significantly affect their antibacterial activity and recovery in urinary models. This highlights their potential use as antibacterial agents (H. Narita et al., 1986).

Ligand-Independent Ortho Lithiation

1-(Fluorophenyl)pyrroles, closely related to the compound , exhibit a special directing effect of fluorine in ortho lithiation processes. This effect is independent of the tertiary amine type ligands used, indicating unique chemical behavior attributable to the fluorine atom's presence in the molecular structure (F. Faigl et al., 1998).

Synthesis of Biologically Active Anticancer Drugs

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an analog of this compound, serves as an important intermediate in the synthesis of various biologically active anticancer drugs. An efficient synthesis method for this compound has been developed, underscoring its significance in pharmaceutical research (Jianqing Zhang et al., 2019).

Future Directions

Given the pharmacological potential of pyrrole and its derivatives, future research could focus on the synthesis and biological activity of “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid”. This could include exploring its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZLMYGFPMRTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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